
ヘキサコナゾール
概要
説明
ヘキサコナゾールは、広範囲の系統性トリアゾール系殺菌剤であり、様々な真菌病、特に子のう菌類と担子菌類によって引き起こされる真菌病の防除に広く用いられています。 主に農業において、イネ、果物、野菜などの作物を真菌感染から保護するために使用されます . ヘキサコナゾールの化学式は C14H17Cl2N3O であり、白色の結晶性固体として存在します .
2. 製法
合成経路と反応条件: ヘキサコナゾールは、2,4-ジクロロフェニルアセトニトリルとブチルリチウムを反応させて、それに続いて1,2,4-トリアゾールを添加するという多段階プロセスによって合成されます。 反応条件は、通常、望ましくない副反応を防ぐために低温と不活性雰囲気で行われます .
工業的生産方法: ヘキサコナゾールの工業的生産は、高収率と純度を確保するために最適化された反応条件を用いた大規模化学合成を伴います。 プロセスには、塩素化、トリアゾール環形成、結晶化による精製などの手順が含まれます .
科学的研究の応用
Hexaconazole has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying triazole fungicides and their interactions with fungal enzymes.
Biology: Investigated for its effects on fungal cell membranes and its role in inhibiting sterol biosynthesis.
Medicine: Explored for potential antifungal therapies due to its broad-spectrum activity.
Industry: Utilized in agriculture to protect crops from fungal diseases, enhancing yield and quality
作用機序
ヘキサコナゾールは、ランオステロール14α-デメチラーゼという酵素を阻害することで効果を発揮します。この酵素は、真菌細胞膜の必須成分であるエルゴステロールの生合成に不可欠です。 エルゴステロールの産生を阻害することにより、ヘキサコナゾールは真菌細胞膜の完全性を損ない、細胞死を引き起こします .
生化学分析
Biochemical Properties
Hexaconazole plays a significant role in biochemical reactions by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes . This inhibition disrupts the integrity and functionality of the fungal cell membrane, leading to cell death. Hexaconazole interacts with several key enzymes, including lanosterol 14α-demethylase, which is crucial for ergosterol synthesis . The binding of hexaconazole to this enzyme inhibits its activity, preventing the conversion of lanosterol to ergosterol and thereby compromising the fungal cell membrane’s structure and function .
Cellular Effects
Hexaconazole has profound effects on various types of cells and cellular processes. In fungal cells, it disrupts cell membrane synthesis, leading to cell lysis and death . In mammalian cells, hexaconazole exposure has been shown to disrupt acetylcholinesterase activity, which can lead to neurological effects such as cognitive impairment and mental illness . Additionally, hexaconazole can interfere with the biosynthesis of steroid hormones by interacting with key enzymes in the steroidogenic pathway . This disruption can affect cell signaling pathways, gene expression, and cellular metabolism, leading to endocrine disruption and other adverse effects .
Molecular Mechanism
At the molecular level, hexaconazole exerts its effects primarily through enzyme inhibition. It binds to the active site of lanosterol 14α-demethylase, preventing the enzyme from catalyzing the demethylation of lanosterol . This binding interaction is highly specific and stable, resulting in the accumulation of toxic sterol intermediates and the depletion of ergosterol in fungal cells . In mammalian systems, hexaconazole’s interaction with acetylcholinesterase and other enzymes involved in steroidogenesis further elucidates its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of hexaconazole have been observed to change over time. Hexaconazole is relatively stable, with a half-life that allows it to persist in the environment and biological systems . Studies have shown that hexaconazole can accumulate in tissues over time, leading to long-term effects on cellular function . For example, chronic exposure to hexaconazole has been linked to vacuolization and swelling in the liver of zebrafish, indicating potential hepatotoxicity . Additionally, hexaconazole’s stability and persistence can lead to prolonged endocrine disruption and other adverse effects .
Dosage Effects in Animal Models
The effects of hexaconazole vary with different dosages in animal models. At lower doses, hexaconazole may cause mild to moderate toxicity, while higher doses can lead to severe adverse effects . In mice, hexaconazole has been shown to accumulate primarily in the liver, followed by the kidneys, brain, lungs, spleen, and heart . The toxicokinetic behavior of hexaconazole enantiomers indicates that the S-(+)-Hex enantiomer decreases faster than its antipode, suggesting stereoselective toxicity . High doses of hexaconazole can lead to significant liver damage, endocrine disruption, and neurological effects .
Metabolic Pathways
Hexaconazole is metabolized in mammals via two primary pathways involving the oxidation of the n-butyl chain . The major pathway converts hexaconazole to 5-hydroxy-hexaconazole and 5-keto-hexaconazole, while a minor pathway involves the two-stage oxidation of the terminal methyl group to “hexaconazole acid” via 6-hydroxy-hexaconazole . These metabolic pathways highlight the role of cytochrome P450 enzymes in the biotransformation of hexaconazole, which can influence its toxicity and persistence in biological systems .
Transport and Distribution
Hexaconazole is transported and distributed within cells and tissues through various mechanisms. It is primarily accumulated in the liver, followed by other organs such as the kidneys, brain, lungs, spleen, and heart . The transport of hexaconazole within cells may involve specific transporters or binding proteins that facilitate its uptake and distribution . The stereoselective behavior of hexaconazole enantiomers also affects its distribution, with the S-(+)-Hex enantiomer showing a faster decrease in tissues compared to its antipode .
Subcellular Localization
The subcellular localization of hexaconazole can influence its activity and function. Hexaconazole has been shown to localize in various cellular compartments, including the mitochondria and cytosol . The localization of hexaconazole in the mitochondria may be associated with its effects on mitochondrial function and energy metabolism . Additionally, hexaconazole’s interaction with specific enzymes and proteins within these compartments can further elucidate its mechanism of action and potential toxic effects .
準備方法
Synthetic Routes and Reaction Conditions: Hexaconazole is synthesized through a multi-step process involving the reaction of 2,4-dichlorophenylacetonitrile with butyl lithium, followed by the addition of 1,2,4-triazole. The reaction conditions typically involve low temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of hexaconazole involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as chlorination, triazole ring formation, and purification through crystallization .
化学反応の分析
反応の種類: ヘキサコナゾールは、次のような様々な化学反応を起こします。
酸化: ヘキサコナゾールは、酸化されて対応する酸化物を生成することができます。
還元: 還元反応は、ヘキサコナゾールを還元形に変換することができます。
置換: ヘキサコナゾールは置換反応に関与することができます。この反応では、ヘキサコナゾールの1つ以上の原子が他の原子または基に置き換えられます.
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムなどがあります。
還元: 水素化リチウムアルミニウムなどの還元剤が使用されます。
生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化は酸化物を生成することができ、置換反応は様々なヘキサコナゾールの置換誘導体を生み出す可能性があります .
4. 科学研究への応用
ヘキサコナゾールは、科学研究において幅広い用途があります。
化学: トリアゾール系殺菌剤とその真菌酵素との相互作用を研究するモデル化合物として使用されます。
生物学: 真菌細胞膜に対する影響とそのステロール生合成の阻害における役割について調査されています。
医学: 広範囲の活性を持つため、潜在的な抗真菌療法として検討されています。
類似化合物との比較
ヘキサコナゾールは、テブコナゾール、プロピコナゾール、ジフェノコナゾールなどの他のトリアゾール系殺菌剤と比較されます。 これらの化合物はすべて同様の作用機序を共有していますが、ヘキサコナゾールは、活性スペクトルと効力において独自の利点を提供する、独自の分子構造で特徴付けられます .
類似化合物:
- テブコナゾール
- プロピコナゾール
- ジフェノコナゾール
ヘキサコナゾールは、広範囲の活性と様々な真菌病原体に対する有効性を備えているため、農業や科学分野における貴重なツールとして位置付けられています .
特性
IUPAC Name |
2-(2,4-dichlorophenyl)-1-(1,2,4-triazol-1-yl)hexan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2N3O/c1-2-3-6-14(20,8-19-10-17-9-18-19)12-5-4-11(15)7-13(12)16/h4-5,7,9-10,20H,2-3,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STMIIPIFODONDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CN1C=NC=N1)(C2=C(C=C(C=C2)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4034653 | |
| Record name | Hexaconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4034653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79983-71-4 | |
| Record name | Hexaconazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79983-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexaconazole [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079983714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexaconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4034653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (RS)-2-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)hexan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.232 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1H-1,2,4-Triazole-1-ethanol, α-butyl-α-(2,4-dichlorophenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.565 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEXACONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SX9R3X1FQV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of hexaconazole against fungi?
A1: Hexaconazole inhibits the biosynthesis of ergosterol, a vital component of fungal cell membranes. [] It specifically targets the enzyme C-14 demethylase, disrupting the conversion of lanosterol to ergosterol. [] This disruption compromises membrane integrity, ultimately leading to fungal cell death.
Q2: Does the efficacy of hexaconazole vary among different fungal species?
A2: Yes, research indicates that hexaconazole exhibits varying levels of effectiveness against different fungal species. [, ] For instance, while highly effective against Rhizoctonia solani and Aspergillus species, [, ] it demonstrates moderate efficacy against Drechslera oryzae. [] This variation highlights the importance of understanding species-specific sensitivities to hexaconazole.
Q3: What is the molecular formula and weight of hexaconazole?
A3: Hexaconazole has the molecular formula C14H17Cl2N3O and a molecular weight of 314.21 g/mol.
Q4: Are there any spectroscopic techniques used to characterize hexaconazole?
A4: Yes, several spectroscopic methods are employed for hexaconazole characterization. Gas chromatography coupled with electron capture detection (GC-ECD) and gas chromatography-mass spectrometry (GC-MS) are frequently used to identify and quantify hexaconazole residues in various matrices. [, , , ] Infrared (IR) spectroscopy helps identify functional groups, while high-performance liquid chromatography (HPLC) is utilized to separate and quantify hexaconazole enantiomers. [, , ]
Q5: How does the formulation of hexaconazole impact its stability and effectiveness?
A5: Formulation plays a crucial role in the stability, solubility, and bioavailability of hexaconazole. [, , ] Research shows that nano-formulations, like nanohexaconazole, exhibit improved water solubility and enhanced efficacy compared to conventional micronized hexaconazole. [] Microemulsion formulations also demonstrate good stability and effectiveness against specific fungal pathogens. [, ]
Q6: Have computational methods been employed to understand the interaction of hexaconazole with its targets?
A6: Yes, molecular docking and molecular dynamics simulations have been used to investigate the interaction mechanisms of hexaconazole with key enzymes involved in steroidal hormone synthesis. [] These studies reveal that hexaconazole binds to the active sites of these enzymes, potentially disrupting hormonal pathways. [, ]
Q7: How does the chiral nature of hexaconazole influence its activity?
A7: Hexaconazole exists as a pair of enantiomers, the (-) and (+) forms. Studies reveal enantioselective degradation and activity, with the (-) enantiomer exhibiting higher fungicidal activity. [, , ] This difference in activity highlights the significance of considering enantiomeric ratios in efficacy and environmental fate studies.
Q8: What is the toxicological classification of hexaconazole?
A8: Hexaconazole is categorized as a category 3/4 poison by the World Health Organization Expert Group on Pesticide Residues. [] This classification emphasizes the need for responsible handling and application to minimize potential risks to human health and the environment.
Q9: Are there studies on the absorption, distribution, metabolism, and excretion (ADME) of hexaconazole in living organisms?
A9: Yes, research in rats demonstrates that hexaconazole undergoes enantioselective metabolism, with the (+) enantiomer metabolized faster than the (-) enantiomer. [] This enantioselective metabolism is influenced by gender, suggesting the involvement of sex-specific enzymes. [] Further studies are needed to fully elucidate the ADME profile of hexaconazole in various organisms.
Q10: How long does hexaconazole persist in the environment?
A10: The persistence of hexaconazole varies depending on environmental factors such as soil type, pH, and temperature. [, , ] Studies reveal that hexaconazole degradation is faster in plants compared to soil. [] This difference in degradation rates highlights the importance of considering various environmental compartments when assessing the fate and persistence of this fungicide.
Q11: What in vitro methods are used to assess the efficacy of hexaconazole?
A11: In vitro methods, such as the poisoned food technique, are widely employed to evaluate the efficacy of hexaconazole against various fungal pathogens. [, , , ] These methods involve incorporating hexaconazole into growth media and measuring its inhibitory effects on fungal growth and spore germination. [, ]
Q12: What are the potential toxicological effects of hexaconazole exposure?
A12: While hexaconazole is generally considered safe when used responsibly, studies have highlighted potential toxicological effects. Research suggests that hexaconazole exposure may disrupt endocrine function by interacting with sex hormone-binding globulin (SHBG) and interfering with steroid hormone synthesis. [, ] Additionally, studies indicate potential neurotoxic effects, with possible links to mental illness and neurological disorders like Parkinson's disease. [, ] Further research is crucial to fully understand the long-term health implications of hexaconazole exposure.
Q13: How are analytical methods for hexaconazole residue analysis validated?
A13: Validation of analytical methods for hexaconazole residues typically involves assessing parameters like linearity, accuracy, precision, and specificity. [, ] These parameters ensure the reliability and accuracy of measurements, facilitating reliable monitoring of hexaconazole residues in various matrices.
Q14: Can hexaconazole induce an immune response in living organisms?
A14: Research indicates that hexaconazole can elicit the production of polyclonal antibodies when conjugated to carrier proteins like bovine serum albumin. [] This immunogenic property formed the basis for developing enzyme-linked immunosorbent assays (ELISAs) for detecting hexaconazole and its metabolites. [] Further research is needed to understand the potential implications of hexaconazole's immunogenicity on human and animal health.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



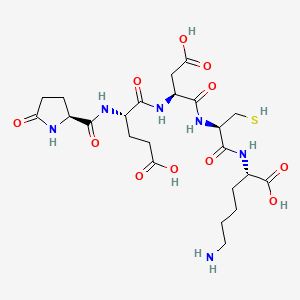
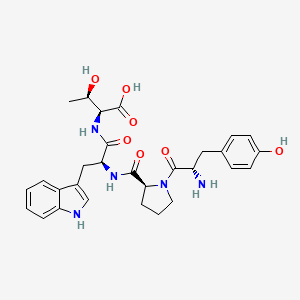

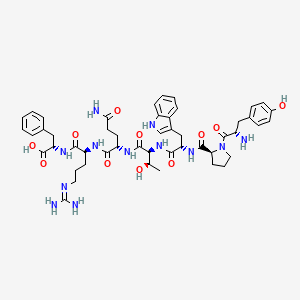
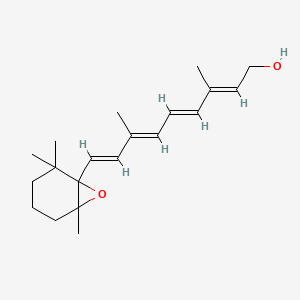
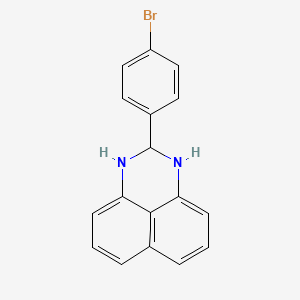
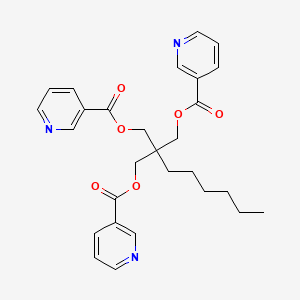
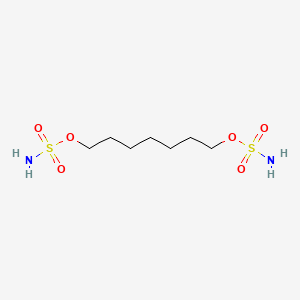

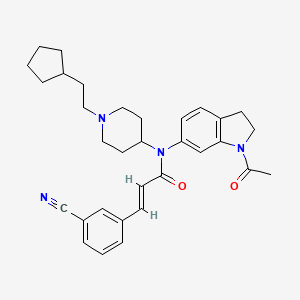
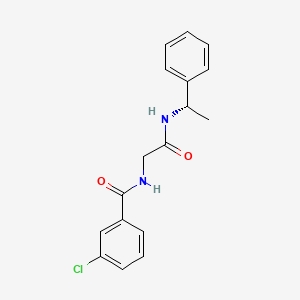
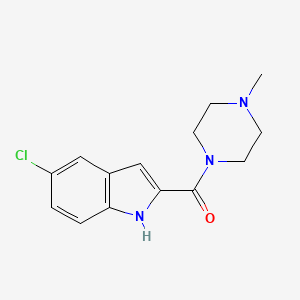
![(6S,10bR)-6-(4-ethynylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline](/img/structure/B1673074.png)
